Methyl beta-D-glucopyranoside tetraacetate

X-ray crystallography carbohydrate stereochemistry crystal engineering

Methyl β-D-glucopyranoside tetraacetate is a fully acetylated methyl glycoside with unambiguous β-stereochemistry confirmed by single-crystal X-ray diffraction. Its tetraacetate protecting-group pattern provides a defined reactivity baseline in Lewis acid-promoted anomerisation, sitting between the higher reactivity of tetrabenzoates and the suppressed reactivity of mixed acyl derivatives. Under acetolysis, the β-anomer retains configuration, making it an essential probe for stereochemical studies. Choose this compound for reproducible oligosaccharide assembly, predictable deprotection under mild basic conditions, and as a crystallographically validated reference standard for verifying β-configured peracetylated glucopyranosides.

Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
CAS No. 4860-85-9
Cat. No. B12105599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl beta-D-glucopyranoside tetraacetate
CAS4860-85-9
Molecular FormulaC15H22O10
Molecular Weight362.33 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
InChIKeyUYWUMFGDPBMNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl β-D-glucopyranoside tetraacetate (CAS 4860-85-9): Product profile and procurement identifier for research chemical selection


Methyl β-D-glucopyranoside tetraacetate (CAS 4860-85-9), systematically named methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, is a fully acetylated methyl glycoside with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol [1]. This crystalline compound belongs to the class of peracetylated carbohydrate derivatives that serve as protected synthetic intermediates in oligosaccharide assembly and glycosylation chemistry. The compound features a β-configured methoxy group at the anomeric C1 position and acetyl protecting groups at the C2, C3, C4, and C6 hydroxyl positions. Its unambiguous molecular identity is supported by single-crystal X-ray diffraction data that confirm the stereogeometry and absolute configuration [2].

Why generic substitution of methyl β-D-glucopyranoside tetraacetate with alternative protecting groups fails in controlled synthesis workflows


Generic substitution among peracetylated carbohydrate intermediates is scientifically inadmissible when reaction reproducibility, stereochemical outcome, or downstream deprotection efficiency is critical. Acyl protecting group identity directly modulates anomeric reactivity: tetra-O-benzoyl-β-D-glucopyranoside exhibits greater reactivity than the corresponding tetraacetate in Lewis acid-promoted anomerisation [1]. Furthermore, replacement of acetyl groups with benzoyl groups at specific ring positions (O-3, O-4, O-6) reduces reactivity, whereas benzoyl substitution at O-2 increases reactivity [2]. These position-dependent electronic effects preclude arbitrary interchange among tetraacetate, tetrabenzoate, and other acyl-protected analogs. Additionally, stereochemical fidelity at the anomeric center during acetolysis diverges markedly between α- and β-methyl D-glucopyranoside tetraacetates, with β-anomer undergoing retention of configuration concurrent with anomerization, while α-anomer proceeds with inversion [3]. The evidence below quantifies these differences.

Methyl β-D-glucopyranoside tetraacetate: Quantitative differentiation evidence for procurement decision-making


Single-crystal X-ray diffraction: Definitive stereochemical and crystallographic parameters for methyl β-D-glucopyranoside tetraacetate

Methyl β-D-glucopyranoside tetraacetate has been unambiguously characterized by single-crystal X-ray diffraction, providing definitive proof of its β-anomeric configuration and solid-state conformation [1]. This represents a structural verification benchmark that is not universally available for all peracetylated carbohydrate analogs [2].

X-ray crystallography carbohydrate stereochemistry crystal engineering

Lewis acid-promoted anomerisation kinetics: Methyl β-D-glucopyranoside tetraacetate versus tetrabenzoate analog

In a systematic reactivity study of thirty-one β-D-glucopyranosides, tetra-O-benzoyl-β-D-glucopyranoside was shown to be more reactive than the corresponding tetraacetate 1β in Lewis acid-promoted anomerisation [1]. Replacement of acetyl groups with benzoyl groups at O-3, O-4, and O-6 led to reduced reactivity, whereas benzoyl substitution at O-2 increased reactivity [2].

glycosylation anomerisation kinetics acyl protecting groups

Acetolysis stereochemical outcome: β-anomer retention versus α-anomer inversion

Under identical acetolysis conditions (1:1 acetic acid-acetic anhydride, 0.5 M H2SO4, 25°C), the β-methyl D-glucopyranoside tetraacetate undergoes reaction with retention of configuration concurrent with anomerization, whereas the α-glucoside proceeds mainly with inversion of the anomeric center [1].

acetolysis anomerization mechanism stereochemical fidelity

Enzymatic deacetylation regioselectivity: Methyl β-D-glucopyranoside tetraacetate yields distinct product distribution compared to xylopyranoside analogs

Acetylxylan esterase from Trichoderma reesei exhibits substrate-dependent regioselectivity patterns. With methyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside, the enzyme catalyzes double deacetylation at positions 2 and 3, yielding methyl 4-O-acetyl-β-D-xylopyranoside in approximately 90% yield [1]. In contrast, methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside undergoes deacetylation to methyl 4,6-di-O-acetyl-β-D-glucopyranoside, which is subject to further deacetylation mainly to methyl 4-O-acetyl-β-D-glucopyranoside and partially to the 6-O-acetyl derivative [2].

enzymatic deacetylation acetylxylan esterase regioselectivity

NMR diagnostic value: Distinct chemical shift pattern distinguishes methyl β-D-glucopyranoside tetraacetate from its α-anomer

Peracetylation of methyl α- or β-D-glucopyranoside induces a reversal in the order of the chemical shifts of the 6,6′-methylene protons: in the spectra of the parent glucosides, the H-6S signal appears downfield of H-6R, whereas their relative positions are interchanged in the spectra of the tetraacetates [1]. This characteristic pattern serves as a diagnostic marker for confirming successful tetraacetylation and anomeric identity.

NMR spectroscopy anomer identification carbohydrate characterization

Lipase-catalyzed regioselective deacetylation: Methyl β-D-glucopyranoside tetraacetate exhibits distinct regioselectivity from mannopyranoside analog

Lipase from Aspergillus niger (LAS) exhibits regioselectivity in O-deacetylation of peracetylated methyl glycopyranosides. For methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, LAS showed defined regioselectivity in O-deacetylation [1]. In a comparative enzymatic study, acetylxylan esterase from Schizophyllum commune achieved 80% conversion of methyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside to methyl 4,6-di-O-acetyl-β-D-mannopyranoside [2], whereas the glucopyranoside counterpart produced a more complex deacetylation mixture without a single dominant product [3].

lipase catalysis regioselective hydrolysis chemoenzymatic synthesis

Methyl β-D-glucopyranoside tetraacetate: Evidence-based application scenarios for procurement and research utilization


Synthetic intermediate in oligosaccharide assembly requiring predictable Lewis acid-promoted anomerisation kinetics

In multi-step oligosaccharide syntheses employing Lewis acid-promoted anomerisation, methyl β-D-glucopyranoside tetraacetate provides a defined reactivity baseline. The systematic kinetic study of 31 β-D-glucopyranosides established that tetra-O-acetyl-β-D-glucopyranoside exhibits lower reactivity than its tetrabenzoyl analog but higher reactivity than derivatives bearing benzoyl groups at O-3, O-4, and O-6 [1]. This position-dependent reactivity hierarchy enables synthetic chemists to rationally select the tetraacetate when intermediate anomerisation rates are required, avoiding both the excessive reactivity of tetrabenzoates and the suppressed reactivity of mixed acyl-protected derivatives. The compound is particularly suited for synthetic sequences where downstream deprotection of acetyl groups under mild basic conditions is preferred over the harsher conditions required for benzoyl removal.

Crystallization reference standard and identity verification in carbohydrate chemistry research

The fully resolved single-crystal X-ray structure of methyl β-D-glucopyranoside tetraacetate provides unambiguous crystallographic parameters including space group C2, unit cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. These data enable use of the compound as an authentic reference standard for verifying the stereochemical identity and crystalline purity of newly synthesized or commercially procured β-configured peracetylated glucopyranoside derivatives. The validated crystallographic data also support indirect crystal structure verification of related methyl glycosides through deacetylation and subsequent DFT calculations under periodic boundary conditions [2].

Mechanistic studies of anomerization and acetolysis pathways requiring stereochemically defined β-configuration

Fundamental investigations into anomerization mechanisms at the anomeric center benefit from the well-characterized stereochemical behavior of methyl β-D-glucopyranoside tetraacetate. Under acetolysis conditions (1:1 acetic acid-acetic anhydride, 0.5 M H2SO4, 25°C), this β-anomer undergoes reaction with retention of configuration concurrent with anomerization, in contrast to the α-anomer which proceeds with inversion [1]. This divergent stereochemical outcome makes the compound an essential probe for studying intramolecular anomerization mechanisms and for establishing structure-reactivity relationships that inform the design of stereoselective glycosylation protocols. Researchers investigating the role of protecting groups in anomerization kinetics can utilize this compound as the acetyl-protected reference point against which benzoylated and other acylated derivatives are compared [2].

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